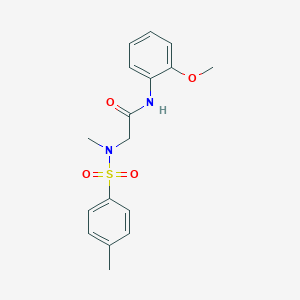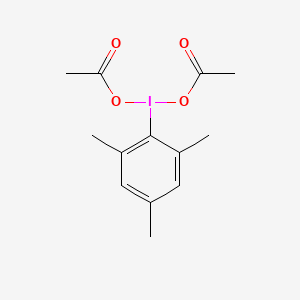![molecular formula C14H17NO B2364129 N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide CAS No. 2361646-03-7](/img/structure/B2364129.png)
N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide is an organic compound that belongs to the class of benzoannulenes. This compound is characterized by its unique structure, which includes a tetrahydrobenzoannulene ring system attached to a prop-2-enamide group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide typically involves the following steps:
- Formation of the Tetrahydrobenzoannulene Ring: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as cycloheptanone and aromatic aldehydes.
- Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via amide coupling reactions using reagents like prop-2-enoyl chloride and suitable amines.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
- Substitution: The compound can participate in substitution reactions, where functional groups on the benzoannulene ring or the amide group are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
- Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
- Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
- Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
- Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
- Reduction: Reduced derivatives such as alcohols or amines.
- Substitution: Substituted benzoannulene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry::
- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, providing insights into reaction pathways and intermediates.
- Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
- Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on biological systems.
- Material Science: The compound is explored for its potential applications in the development of new materials with unique properties, such as polymers and coatings.
- Catalysis: It is investigated for its potential use as a catalyst or catalyst precursor in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds::
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one
- Structural Differences: While these compounds share the benzoannulene core, they differ in the functional groups attached to the ring system. For example, 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one has a ketone group, whereas 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol has a hydroxyl group.
- Chemical Properties: These structural differences lead to variations in chemical properties such as reactivity, solubility, and stability.
- Applications: The unique structure of N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide makes it suitable for specific applications that may not be feasible with the other similar compounds.
Propiedades
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-13-9-5-8-11-6-3-4-7-12(11)10-13/h2-4,6-7,13H,1,5,8-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPPUCLDGHYBQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)



![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)





![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)
![N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2364066.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)

